2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide

Catalog No.
S3178925
CAS No.
895457-97-3
M.F
C16H12N2O5S
M. Wt
344.34
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-is...

CAS Number

895457-97-3

Product Name

2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide

IUPAC Name

2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-4-yl)acetamide

Molecular Formula

C16H12N2O5S

Molecular Weight

344.34

InChI

InChI=1S/C16H12N2O5S/c19-13(9-24(22,23)10-5-2-1-3-6-10)17-12-8-4-7-11-14(12)16(21)18-15(11)20/h1-8H,9H2,(H,17,19)(H,18,20,21)

InChI Key

DWUOXXKLUAPKRZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC3=C2C(=O)NC3=O

Solubility

not available

Molecular Structure Analysis

The key features of the molecule include:

  • A central acetamide group (CH3CONH-) connected to the N-atom of the phthalimide ring (isoindolone-1,3-dione). []
  • A benzenesulfonyl group (SO2Ph) attached to the second carbon of the acetamide group. []
  • The presence of two carbonyl groups (C=O) in the phthalimide ring, contributing to its aromatic character. []

This structure suggests potential for hydrogen bonding due to the presence of the amide NH and the sulfonyl SO2 groups. Additionally, the aromatic rings may participate in pi-pi stacking interactions with other aromatic molecules.


Chemical Reactions Analysis

  • Hydrolysis: The amide bond and the benzenesulfonyl group might be susceptible to hydrolysis under acidic or basic conditions, breaking down the molecule into its constituent parts.
  • Decarboxylation: The phthalimide ring could potentially undergo decarboxylation under specific conditions, leading to the removal of a CO2 molecule.

Physical And Chemical Properties Analysis

No data is currently available on the specific physical and chemical properties of 2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-4-yl)acetamide, such as melting point, boiling point, solubility, or stability.

Due to the lack of information on its specific applications, a mechanism of action cannot be established for 2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-4-yl)acetamide.

As no data exists on this specific compound, it's important to handle any unknown compound with caution. Standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a fume hood.

Future Research Directions

  • Synthesis and characterization of 2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-4-yl)acetamide to determine its physical and chemical properties.
  • Exploration of its potential reactivity and participation in various chemical transformations.
  • Investigation of its biological activity, if any, to determine its potential applications in drug discovery or other fields.

XLogP3

1.4

Dates

Modify: 2023-08-18

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